5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

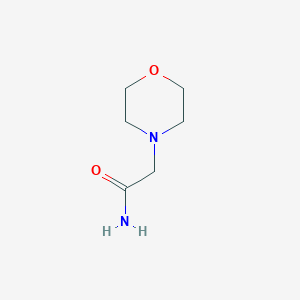

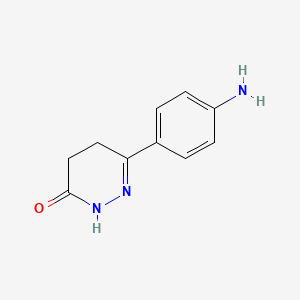

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. A study by Kalia et al. (2020) discussed oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, supported by experimental and computational simulation methods including electron microscopy and molecular dynamics (Kalia et al., 2020).

Antimicrobial Activity

A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. These findings were reported by Aziz‐ur‐Rehman et al. (2013), who synthesized these derivatives and evaluated their antibacterial potential (Aziz‐ur‐Rehman et al., 2013).

Anticancer Potential

In a study by Mutchu et al. (2018), 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles demonstrated significant cytotoxic properties, suggesting their potential as anticancer agents. These compounds were evaluated for their antibacterial activities as well (Mutchu et al., 2018).

Luminescence Properties

The study of absorption and luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles, including their chelate complexes with zinc(II) and copper(II), was conducted by Mikhailov et al. (2016). They found that these compounds exhibited luminescence, suggesting applications in materials science (Mikhailov et al., 2016).

Energetic Material Development

In the field of energetic materials, Xu et al. (2018) synthesized derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide. These compounds were evaluated for their energetic properties, including detonation velocities and pressures, demonstrating potential as melt-cast explosives (Xu et al., 2018).

Cholinesterase Reactivation

Bedford et al. (1986) explored 1,2,4-oxadiazoles as reactivators of organophosphonate-inhibited acetylcholinesterase, a key enzyme in nerve function. These compounds showed significant reactivation potential, which is crucial in the context of anti-nerve-agent development (Bedford et al., 1986).

Mécanisme D'action

Action Environment:

Environmental factors (e.g., pH, temperature, co-administered drugs) influence the compound’s stability, efficacy, and safety. For instance, acidic conditions may enhance its solubility, while light exposure could degrade it.

: Larina, L., & Lopyrev, V. (2009). Synthesis of Five-Membered Nitroazoles. In Nitroazoles: Synthesis, Structure and Applications (pp. 1–79). Springer. Link : Fluorochem. (n.d.). 5-methyl-3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Link : Minehan, T. G., & Yapremyan, A. (2012). Synthesis of indole derivatives as prevalent moieties present in natural products. RSC Advances, 2(33), 12473–12476. Link

Propriétés

IUPAC Name |

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPVCGAEIHFMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25283-98-1 |

Source

|

| Record name | 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25283-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)